4,4'-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one)
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Overview
Description
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-step process. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . Another eco-friendly approach involves using glycerol as a solvent, which offers advantages such as clean processes, atom-efficiency, and simplicity of work-up .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are increasingly being adopted in the synthesis of pyrazolone derivatives .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolone derivatives.
Scientific Research Applications
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one): Another pyrazolone derivative with potential therapeutic applications.
Uniqueness
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) stands out due to its specific structural features, which confer unique biological activities
Properties
CAS No. |
60807-60-5 |
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Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-ethyl-4-[(3-ethyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C17H20N4O2/c1-3-11-14(16(22)20-18-11)13(10-8-6-5-7-9-10)15-12(4-2)19-21-17(15)23/h5-9,13-15H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
AEBROSUSSHGQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)C1C(C2C(=NNC2=O)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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